Home > Products > Screening Compounds P140028 > 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride
10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride -

10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride

Catalog Number: EVT-4046489
CAS Number:
Molecular Formula: C28H27ClN2O3
Molecular Weight: 475.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular derivative likely shares structural similarities with other dibenzo[b,e][1,4]diazepin-1-ones that have been synthesized and studied for their potential use in the treatment of CNS disorders. []

Mechanism of Action

Although the specific mechanism of action for this compound is unknown, existing literature suggests that dibenzo[b,e][1,4]diazepin-1-ones might exert their effects through interactions with the central nervous system. [, ] These interactions could involve:

Physical and Chemical Properties Analysis
  • Crystalline solid: This is a common characteristic of many hydrochloride salts. []
Applications
  • Structure-activity relationship (SAR) studies: By systematically modifying the substituents on the dibenzo[b,e][1,4]diazepin-1-one scaffold, researchers can investigate how specific structural features influence the compound's pharmacological activity. [] This information is crucial for developing more potent and selective drug candidates.

11-[(o-, m-, and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series encompasses eleven novel derivatives characterized by varying substituents (o-, m-, and p-) on the phenyl ring at the 11-position and a chlorine atom at the 8-position. These compounds were synthesized and investigated for potential pharmacological activity within the central nervous system. []
  • Relevance: This series shares the core structure of the 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one scaffold with 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride. The variations lie in the substituents on the phenyl ring at the 11-position, the presence of a chlorine atom at the 8-position, and the lack of an acetyl group at the 10-position and a methoxyphenyl group at the 3-position compared to the target compound. []

11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series comprises twelve novel derivatives featuring different substituents at the ortho and para positions of the phenyl ring at the 11-position and ortho, meta, or para methoxyphenylthio groups at the 8-position. These compounds were synthesized and explored for their potential pharmacological properties. []
  • Relevance: These compounds share the 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one core structure with 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride. The differences lie in the substituents on the phenyl ring at the 11-position, the presence of a (methoxyphenylthio) group at the 8-position, and the absence of an acetyl group at the 10-position and a methoxyphenyl group at the 3-position compared to the target compound. []

11-(4-Methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one monohydrate

  • Compound Description: This specific compound features a 4-methoxyphenyl group at the 11-position and exists as a monohydrate. It was investigated for its crystal structure, revealing a network of hydrogen bonding interactions. []

3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series includes twelve new derivatives with variations in the substituents at the ortho and para positions of the phenoxy group at the 8-position and the phenyl ring at the 11-position. These compounds were synthesized and explored for their potential biological and pharmacological activities, particularly as anticonvulsants and in schizophrenia treatment. []
  • Relevance: This series shares the central 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one structure with 10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride. The distinctions lie in the substitutions on the phenoxy group at the 8-position and the phenyl ring at the 11-position, and the absence of an acetyl group at the 10-position and a methoxyphenyl group at the 3-position compared to the target compound. []

2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-substituted-1H-dibenzo[b,e][1,4]diazepin-1-ones

  • Compound Description: This series, represented as compounds 9 and 10 in the paper, features various substituents at the 11-position. These compounds were synthesized and characterized through spectral data analysis. []

Properties

Product Name

10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride

IUPAC Name

5-acetyl-9-(4-methoxyphenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one;hydrochloride

Molecular Formula

C28H27ClN2O3

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C28H26N2O3.ClH/c1-18(31)30-25-11-7-6-10-23(25)29-24-16-21(19-12-14-22(33-2)15-13-19)17-26(32)27(24)28(30)20-8-4-3-5-9-20;/h3-15,21,28-29H,16-17H2,1-2H3;1H

InChI Key

LXPVGTNMTPSNIR-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5.Cl

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CC=C5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.